Phosphinic acid, (3-methylphenyl)-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, (3-methylphenyl)-, potassium salt is a chemical compound with the molecular formula C7H9O2PK It is a derivative of phosphinic acid where the hydrogen atom is replaced by a 3-methylphenyl group, and the acid is neutralized with potassium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (3-methylphenyl)-, potassium salt typically involves the reaction of 3-methylphenylphosphinic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
C7H9O2P+KOH→C7H9O2P.K+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of more concentrated reagents to increase yield and reduce reaction time. The exact methods can vary depending on the desired purity and application of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, (3-methylphenyl)-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, (3-methylphenyl)-, potassium salt has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of phosphine ligands for catalysis.
Biology: The compound can be used in studies involving enzyme inhibition and as a precursor for biologically active molecules.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which phosphinic acid, (3-methylphenyl)-, potassium salt exerts its effects depends on the specific application. In catalysis, for example, the compound can act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it may interact with enzymes or other proteins, inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinic acid, phenyl-, potassium salt
- Phosphinic acid, (4-methylphenyl)-, potassium salt
- Phosphonic acid, (3-methylphenyl)-, potassium salt
Uniqueness
Phosphinic acid, (3-methylphenyl)-, potassium salt is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds
Eigenschaften
CAS-Nummer |
175643-58-0 |
---|---|
Molekularformel |
C7H7KO2P+ |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
potassium;(3-methylphenyl)-oxido-oxophosphanium |
InChI |
InChI=1S/C7H7O2P.K/c1-6-3-2-4-7(5-6)10(8)9;/h2-5H,1H3;/q;+1 |
InChI-Schlüssel |
DDVJRHXATDYYEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[P+](=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.